![molecular formula C15H17N5S2 B2895942 5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine CAS No. 851213-82-6](/img/structure/B2895942.png)
5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine
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Overview
Description
5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C15H17N5S2 and its molecular weight is 331.46. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been studied for their potential as antioxidants. Antioxidants are crucial in protecting cells from the damage caused by oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders . The thiazole ring’s ability to act as an electron-rich center makes it an excellent candidate for scavenging free radicals.
Antimicrobial Activity
Compounds featuring the thiazole ring have been shown to possess significant antimicrobial properties. This includes activity against bacteria, fungi, and viruses. For instance, sulfathiazole is a well-known antimicrobial drug that has been used to treat bacterial infections .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them potential therapeutic agents for treating inflammation-related conditions. These compounds can inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. They can induce apoptosis in cancer cells and inhibit tumor growth. This makes them promising candidates for the development of new anticancer drugs .
Neuroprotective Activity
Neuroprotective agents are substances that can protect neural tissue from injury or degeneration. Thiazole derivatives have shown potential in this area, suggesting they could be used in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antihypertensive Activity
Thiazoles have also been explored for their antihypertensive effects. They can act on various pathways involved in blood pressure regulation, offering a potential treatment for hypertension .
Mechanism of Action
Target of Action
Similar compounds have shownantimicrobial activity against various bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Mode of Action
It’s known that similar compounds interact with their targets through a series ofnucleophilic and electrophilic substitutions . The compound’s thiazole and triazole rings may undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes, may influence its bioavailability .
Result of Action
Similar compounds have shown a range of biological activities, including antimicrobial, antifungal, and antiviral effects .
properties
IUPAC Name |
3-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S2/c1-9(2)10-3-5-11(6-4-10)13-17-7-12(22-13)8-21-15-18-14(16)19-20-15/h3-7,9H,8H2,1-2H3,(H3,16,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNXVDDDHAJOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC=C(S2)CSC3=NNC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine |
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